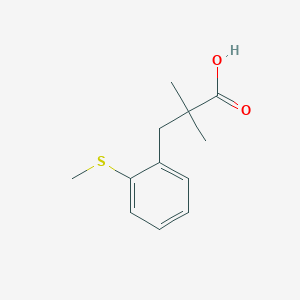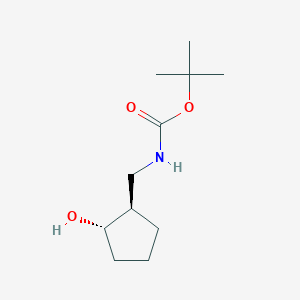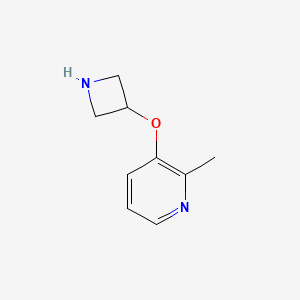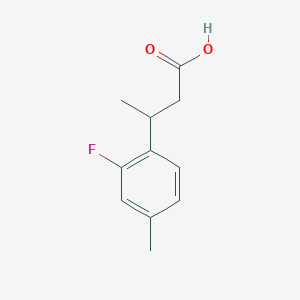
3-(2-Fluoro-4-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 2-fluoro-4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzene and butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Fluoro-4-methylphenyl)butanone, while reduction could produce 3-(2-Fluoro-4-methylphenyl)butanol.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- Benzenebutanoic acid, 4-fluoro-3-methyl-
Uniqueness
3-(2-Fluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-(2-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
XMPYXGQRXLRGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



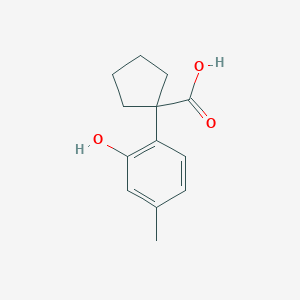
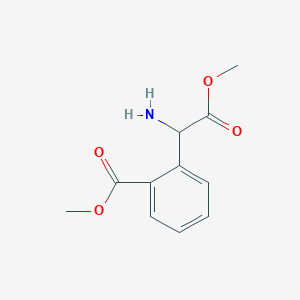
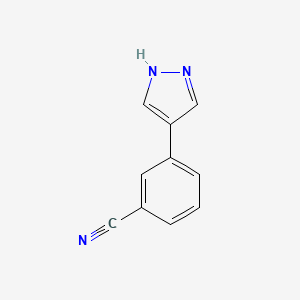
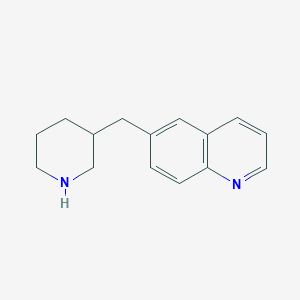
aminehydrochloride](/img/structure/B13588167.png)
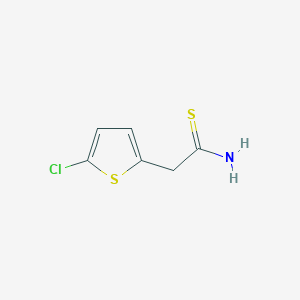
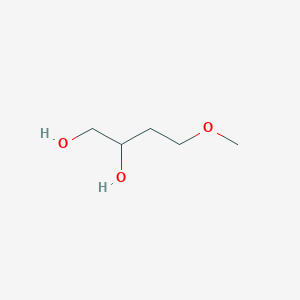
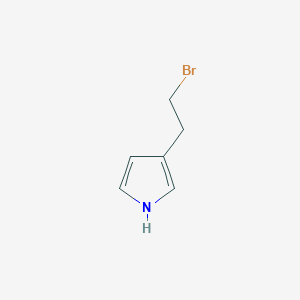
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
